N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4/c1-3-18-5-14-25-23(15-18)28(34)24(27(33)19-6-8-20(29)9-7-19)16-31(25)17-26(32)30-21-10-12-22(13-11-21)35-4-2/h5-16H,3-4,17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHXLUFFYCIDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the ethyl group: This step involves the alkylation of the quinoline core using ethyl halides under basic conditions.
Attachment of the fluorobenzoyl group: This can be done via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 4-ethoxyaniline and acetic anhydride to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The ethoxyphenyl and fluorobenzoyl groups can undergo nucleophilic substitution reactions, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The fluorobenzoyl group enhances its binding affinity to certain enzymes, leading to the inhibition of their activity. The ethoxyphenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The target compound’s structural analogues primarily differ in substituents on the quinoline core and the acetamide aryl group. Key examples include:
Table 1: Structural Comparison of Quinoline-Based Acetamides
Key Observations :
Key Observations :
- The target compound’s aromatic substituents may result in lower melting points compared to alkyl-chain amides (), suggesting reduced crystallinity but improved solubility in organic solvents .
- Synthetic routes for analogues often employ palladium catalysis () or nucleophilic substitutions (), which could be adapted for the target compound’s synthesis .
Pharmacological Implications
- Quinolin-6-yl acetamides () exhibit EC50 values of 5.17–5.92 in unspecified assays, indicating moderate potency .
- Thiazolidinone acetamides () exist as tautomeric mixtures, which could influence metabolic stability and target engagement .
Biological Activity
N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. The compound features a quinoline core, an ethyl group, and a fluorobenzoyl moiety, which are critical for its biological activity. The presence of the ethoxyphenyl group enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C27H23FN2O4 |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 895652-41-2 |
| Structure | Structure |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions may modulate their activity, leading to therapeutic effects. For instance, studies have shown that similar quinoline derivatives exhibit significant binding affinity to targets involved in cancer and inflammation pathways.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of quinoline derivatives. For example, compounds with structural similarities to this compound have demonstrated:
- Inhibition of Tumor Cell Proliferation : In vitro assays revealed that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Targeting Specific Kinases : Certain derivatives have been identified as inhibitors of kinases involved in tumor growth and metastasis.
Case Studies
- Study on Antitumor Effects : A clinical study involving benzamide derivatives reported significant antitumor effects in patients treated with compounds structurally related to this compound. Patients exhibited prolonged survival rates and reduced tumor sizes after treatment .
- Molecular Docking Studies : Virtual screening through molecular docking has demonstrated that this compound can effectively bind to the active sites of various enzymes, potentially enhancing its therapeutic efficacy against specific cancers.
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the quinolinone core. Key steps include:
- Quinolinone formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions (e.g., polyphosphoric acid) to yield the 4-oxo-1,4-dihydroquinoline scaffold .
- Benzoylation : Introduction of the 4-fluorobenzoyl group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst and controlled temperatures (0–5°C) to minimize side reactions .
- Acetamide coupling : Reaction of the intermediate with N-(4-ethoxyphenyl)acetamide using carbodiimide coupling agents (e.g., DCC/DMAP) in dry DCM .
Optimization strategies : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to improve final yield (>60%) .
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and detect impurities. Key signals include the 4-oxoquinoline carbonyl (~170 ppm in ¹³C NMR) and the fluorobenzoyl aromatic protons (δ 7.8–8.2 ppm in ¹H NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₈H₂₄FN₂O₄: 477.17 g/mol) and detect synthetic byproducts .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) with UV detection at 254 nm to assess purity (>95%) .
Q. How can researchers screen for initial biological activity, and what assays are recommended?
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 48–72 hr incubations and dose-response curves (IC₅₀ calculations) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to evaluate binding affinity (Ki) and selectivity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity, and what substituent effects are documented in similar compounds?
- Substituent analysis :
- 4-Fluorobenzoyl group : Critical for hydrophobic interactions with enzyme pockets; replacing fluorine with chlorine reduces potency (e.g., ΔIC₅₀ = 2.5-fold in kinase assays) .
- Ethoxy vs. methoxy groups : Ethoxy at the phenylacetamide moiety improves metabolic stability in hepatic microsome assays (t₁/₂ > 90 min vs. 45 min for methoxy) .
- Methodology :
- Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR or COX-2).
- Synthesize analogs via parallel synthesis and compare SAR using SPR (surface plasmon resonance) for kinetic binding studies .
Q. How should researchers resolve contradictions in reported biological activity data for quinolinone derivatives?
- Case example : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 μM vs. 25 μM for S. aureus) may arise from:
- Strain variability : Use standardized strains (ATCC) and replicate across independent labs .
- Assay conditions : Control pH, temperature, and inoculum size rigorously; validate with positive controls (e.g., ampicillin) .
- Statistical approaches : Apply meta-analysis to pooled data (Prism software) to identify outliers and confounders .
Q. What strategies mitigate instability issues during in vitro and in vivo studies?
- Photodegradation : Store compounds in amber vials at −20°C and avoid prolonged light exposure. Monitor stability via UPLC-PDA over 72 hr .
- Metabolic instability : Introduce deuterium at labile positions (e.g., methyl groups) or formulate with cyclodextrin-based nanoparticles to enhance plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
